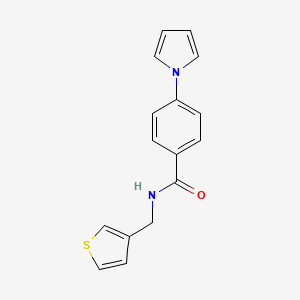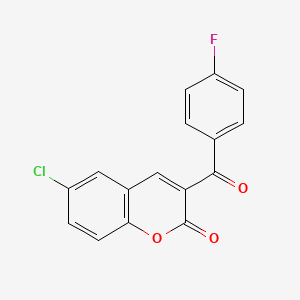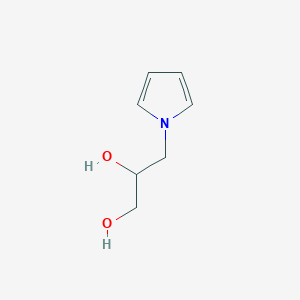
4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide" is a benzamide derivative that is of interest due to its potential biological applications. Benzamide derivatives are known to possess a variety of biological activities, including anti-inflammatory and anticancer properties. The presence of a pyrrol-1-yl group in the compound suggests that it may interact with biological targets in a specific manner, potentially leading to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of starting materials that are structurally related to the desired end product. For example, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a precursor . Similarly, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives are synthesized from mesitylene sulfonyl chloride and ethylacetohydroxymate, followed by a series of reactions including amination, reduction, and substitution . These methods highlight the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The substitution pattern on the benzamide core and the nature of the substituents can significantly influence the binding affinity and selectivity towards biological targets. For instance, the introduction of a pyrrol-1-yl group may enhance interactions with enzymes or receptors . The molecular structure is often confirmed using spectral measurements such as IR, UV-Visible, 1H, and 13C NMR, and sometimes by X-ray crystallography .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity can be manipulated to produce compounds with desired properties. For example, the reaction of N(α)-(2-oxo-2H-1-benzopyran-4-yl)Weinreb-α-aminoamides with organometallic compounds followed by cyclization yields benzopyrano[4,3-b]pyrrol-4(1H)-ones . Such reactions are important for the diversification of the chemical space around the benzamide scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and luminescence, can be tailored by modifying their molecular structure. Compounds with aggregation-enhanced emission and multi-stimuli-responsive properties have been reported, indicating the potential for developing materials with novel optical properties . These properties are not only important for therapeutic applications but also for the development of new materials for technological applications.
Scientific Research Applications
Heterocyclic Synthesis and Material Properties
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and their reactivity toward various nitrogen nucleophiles was investigated, yielding derivatives such as pyrazole, isoxazole, and pyrimidine. This research highlights the utility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds, which is pertinent to the study and application of compounds like 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide in material science and medicinal chemistry (Mohareb et al., 2004).
Novel Optical Properties of Conducting Polymer : A study on 2,5-di(2-thienyl)pyrrole derivatives, including 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide, revealed improved properties for the corresponding polymer, such as stability, lower band gap, and better long-term stability. This indicates the potential of 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide and related compounds in developing materials with novel optical properties (Soyleyici et al., 2013).
Pharmacological Interest
Synthesis of Pyrrolo[3′,2′4,5]thiopyrano[3,2-b]pyridin-2-one
: Research into pyrrolo[3′,2′:4,5]thiopyrano[3,2-b]pyridin-2-ones, prepared by reacting enaminoketones with cyanomethylene active compounds, showed inhibitory activity against various cancer cell lines. This underscores the pharmacological relevance of pyrrole derivatives in cancer research and potential drug development (Barraja et al., 2012).
Synthesis of New 1H-1-pyrrolylcarboxamides : The synthesis of fourteen new substituted 1H-1-pyrrolylcarboxamides showcased the potential pharmacological interest of such compounds. These pyrrole-based carboxamides were synthesized via acyl chlorides, hinting at the broad spectrum of pharmacological activities that derivatives like 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide might exhibit (Bijev et al., 2003).
Future Directions
properties
IUPAC Name |
4-pyrrol-1-yl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(17-11-13-7-10-20-12-13)14-3-5-15(6-4-14)18-8-1-2-9-18/h1-10,12H,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRACJVEUFPYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)
![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)
![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)


![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)